molecular formula C21H26N4O3 B14799417 N-(2-acetamido-2-(4-hydroxyphenyl)ethyl)-5-(dimethylamino)indoline-1-carboxamide

N-(2-acetamido-2-(4-hydroxyphenyl)ethyl)-5-(dimethylamino)indoline-1-carboxamide

Cat. No.: B14799417
M. Wt: 382.5 g/mol
InChI Key: ZJEDYQVFQVQULD-UHFFFAOYSA-N
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Description

N-(2-acetamido-2-(4-hydroxyphenyl)ethyl)-5-(dimethylamino)indoline-1-carboxamide is a synthetic small molecule characterized by an indoline-1-carboxamide backbone substituted with a dimethylamino group at the 5-position and a 2-acetamido-2-(4-hydroxyphenyl)ethyl side chain. Key functional groups include:

  • Indoline core: A partially saturated indole ring, which may enhance metabolic stability compared to fully aromatic systems.
  • 4-Hydroxyphenyl group: A polar substituent that could influence solubility and receptor binding.

Properties

Molecular Formula

C21H26N4O3

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-acetamido-2-(4-hydroxyphenyl)ethyl]-5-(dimethylamino)-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C21H26N4O3/c1-14(26)23-19(15-4-7-18(27)8-5-15)13-22-21(28)25-11-10-16-12-17(24(2)3)6-9-20(16)25/h4-9,12,19,27H,10-11,13H2,1-3H3,(H,22,28)(H,23,26)

InChI Key

ZJEDYQVFQVQULD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CNC(=O)N1CCC2=C1C=CC(=C2)N(C)C)C3=CC=C(C=C3)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-acetamido-2-(4-hydroxyphenyl)ethyl)-5-(dimethylamino)indoline-1-carboxamide” would likely involve multiple steps, including:

    Formation of the acetamido group: This could be achieved by reacting an amine with acetic anhydride or acetyl chloride.

    Introduction of the hydroxyphenyl group: This might involve a Friedel-Crafts acylation reaction.

    Construction of the indoline ring: This could be synthesized through a Fischer indole synthesis.

    Final coupling: The final step would involve coupling the intermediate compounds to form the desired product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group could undergo oxidation to form quinones.

    Reduction: The nitro group (if present) could be reduced to an amine.

    Substitution: The acetamido group could participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) could be used.

    Substitution: Nucleophiles such as amines or thiols could be used under basic conditions.

Major Products

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted amides or other derivatives.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound could be used as an intermediate in the synthesis of other complex molecules.

Biology

    Biological assays: It could be used in assays to study its biological activity and potential therapeutic effects.

Medicine

    Drug development: The compound could be investigated for its potential as a pharmaceutical agent.

Industry

    Material science: It could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this could interact with enzymes, receptors, or other proteins, leading to a biological response. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Intoplicine (RP 60475)

Structure: 7H-benzo[e]pyrido[4,3-b]indole derivative with hydroxyl and methylamino substituents. Mechanism: Dual topoisomerase I/II inhibitor; binds DNA ($K_A = 2 \times 10^5 \, \text{M}^{-1}$) and induces site-specific cleavage . Key Differences:

  • The target compound lacks the fused pyridoindole ring system of Intoplicine, which is critical for its dual topoisomerase inhibition.
  • The 4-hydroxyphenyl group in the target compound may confer distinct solubility or binding properties compared to Intoplicine’s hydroxylated indole core.
    Activity : Intoplicine exhibits potent antitumor activity in P388 leukemia models, attributed to its dual enzymatic inhibition. Compounds with selective inhibition of either topoisomerase I or II showed reduced efficacy, highlighting the importance of dual targeting .

N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA)

Structure: Acridine-4-carboxamide with a dimethylaminoethyl side chain. Metabolism: Rapidly metabolized in humans and rats to N-oxide derivatives and other metabolites, with only 25–29% parent compound remaining in plasma after 45 minutes . Key Differences:

  • The target compound’s indoline scaffold may reduce metabolic susceptibility compared to DACA’s acridine core, which undergoes extensive oxidation.
  • DACA’s lack of a hydroxyphenyl group may limit its ability to engage in hydrogen bonding with biological targets.

Indole/Indoline Carboxamide Derivatives

Example : N-(2-methoxyethyl)-5-(4-methylbenzamido)-1-[(3-methylphenyl)methyl]-1H-indole-2-carboxamide ().
Structure : Indole-2-carboxamide with methoxyethyl and methylbenzamido substituents.
Key Differences :

  • The target compound’s indoline core (vs. indole) may alter ring planarity and DNA-binding affinity.
  • Substituents like 4-hydroxyphenyl and acetamido groups in the target compound could enhance solubility or target specificity compared to the methylbenzamido group in this derivative.

Ranitidine-Related Compounds ()

Example: N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide. Structure: Nitroacetamide derivatives with furan and dimethylamino groups. Key Differences:

  • These compounds are designed for gastrointestinal applications (e.g., histamine H2 antagonism), unlike the antitumor-focused target compound.
  • The absence of an indoline/indole scaffold in ranitidine analogs limits direct mechanistic comparisons.

Research Implications and Gaps

  • Comparative metabolic studies with DACA () could clarify whether the indoline core improves stability in vivo.
  • Synthesis pathways for similar compounds (e.g., ) may inform scalable production methods for the target molecule.

Notes

  • The 4-hydroxyphenyl group may confer unique pharmacokinetic advantages, such as enhanced aqueous solubility or target engagement.
  • Dual topoisomerase inhibition (as in Intoplicine) remains a promising but unvalidated hypothesis for the target compound.

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